molecular formula C6H12N2O3 B8515147 Allophanic acid, tert-butyl ester

Allophanic acid, tert-butyl ester

Cat. No. B8515147
M. Wt: 160.17 g/mol
InChI Key: SOSYJTMKRFNDSU-UHFFFAOYSA-N
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Patent
US08124607B2

Procedure details

To a solution of amine 90 (300 mg, 0.62 mmol) and Goodman's reagent (392 mg, 1.00 mmol) in MeOH (60 mL) was added DIPEA (0.45 mL, 2.5 mmol) at room temperature. The reaction mixture was stirred for 7 h and then concentrated. The residue was dissolved in CHCl3 (200 mL) and washed with saturated NaHCO3 (2×100 mL). The organic layer was dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (silica gel, 90:9:1 CHCl3/CH3OH/NH4OH) to afford Boc-urea 92 (280 mg, 62%) as a light yellow solid: 1H NMR (300 MHz, CD3OD) δ 7.67 (t, J=7.8 Hz, 2H), 7.57 (s, 1H), 7.31 (d, J=8.1 Hz, 1H), 7.19 (s, 2H), 4.18 (t, J=5.4 Hz, 2H), 3.62 (t, J=6.0 Hz, 2H), 2.82 (t, J=6.3 Hz, 2H), 2.12 (t, J=5.7 Hz, 2H), 1.85-1.70 (m, 4H), 1.54 (s, 9H), 1.45 (s, 9H).
[Compound]
Name
amine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([NH:8][C:9]([NH:18]C(OC(C)(C)C)=O)=NS(C(F)(F)F)(=O)=O)=[O:7])([CH3:4])[CH3:3].CCN(C(C)C)C(C)C.C[OH:36]>>[C:6]([NH:8][C:9]([NH2:18])=[O:36])([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7]

Inputs

Step One
Name
amine
Quantity
300 mg
Type
reactant
Smiles
Name
Quantity
392 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C
Name
Quantity
0.45 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3 (200 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, 90:9:1 CHCl3/CH3OH/NH4OH)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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